molecular formula C22H15NO6 B11149804 5-hydroxy-7-[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one

5-hydroxy-7-[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one

Cat. No.: B11149804
M. Wt: 389.4 g/mol
InChI Key: PJJHJONDNLLQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-HYDROXY-7-[(4-NITROPHENYL)METHOXY]-2-PHENYL-4H-CHROMEN-4-ONE is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound features a chromen-4-one core structure with various substituents, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-HYDROXY-7-[(4-NITROPHENYL)METHOXY]-2-PHENYL-4H-CHROMEN-4-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-hydroxyacetophenone with benzaldehyde derivatives under basic conditions to form the chromen-4-one core. Subsequent nitration and methoxylation reactions introduce the nitrophenyl and methoxy groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-HYDROXY-7-[(4-NITROPHENYL)METHOXY]-2-PHENYL-4H-CHROMEN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antioxidant properties and potential to modulate biological pathways.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The biological effects of 5-HYDROXY-7-[(4-NITROPHENYL)METHOXY]-2-PHENYL-4H-CHROMEN-4-ONE are mediated through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-HYDROXY-7-[(4-NITROPHENYL)METHOXY]-2-PHENYL-4H-CHROMEN-4-ONE stands out due to its unique combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other flavonoids .

Properties

Molecular Formula

C22H15NO6

Molecular Weight

389.4 g/mol

IUPAC Name

5-hydroxy-7-[(4-nitrophenyl)methoxy]-2-phenylchromen-4-one

InChI

InChI=1S/C22H15NO6/c24-18-10-17(28-13-14-6-8-16(9-7-14)23(26)27)11-21-22(18)19(25)12-20(29-21)15-4-2-1-3-5-15/h1-12,24H,13H2

InChI Key

PJJHJONDNLLQMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC4=CC=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

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